molecular formula C18H14N6O B6441039 3-cyclopropyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2549031-22-1

3-cyclopropyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B6441039
CAS No.: 2549031-22-1
M. Wt: 330.3 g/mol
InChI Key: MREFXFPVSGIFOQ-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a quinoline moiety with a triazolopyridazine scaffold, making it a promising candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolopyridazine Core: This step often involves the cyclization of a hydrazine derivative with a suitable dicarbonyl compound under acidic or basic conditions to form the triazolopyridazine ring.

    Introduction of the Quinoline Moiety: The quinoline ring can be introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with the triazolopyridazine intermediate.

    Cyclopropyl Group Addition: The cyclopropyl group is typically added through a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the triazolopyridazine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazolopyridazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (for hydrogenation reactions), copper catalysts (for cyclopropanation).

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced triazolopyridazine derivatives.

    Substitution Products: Various substituted triazolopyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, 3-cyclopropyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide has shown promise as an inhibitor of certain enzymes and receptors. Its structure allows it to interact with biological macromolecules, making it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific molecular targets makes it a promising lead compound for drug discovery.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the design of novel catalysts.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the triazolopyridazine ring can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Triazolothiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.

    Quinoxaline Derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.

Uniqueness

What sets 3-cyclopropyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide apart is its unique combination of a quinoline and triazolopyridazine scaffold, which provides a distinct mode of action and potential for higher specificity in targeting biological molecules. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-cyclopropyl-N-quinolin-5-yl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O/c25-18(20-14-5-1-4-13-12(14)3-2-10-19-13)15-8-9-16-21-22-17(11-6-7-11)24(16)23-15/h1-5,8-11H,6-7H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREFXFPVSGIFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)C(=O)NC4=CC=CC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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